Cas no 1697346-50-1 (2-(thiophen-2-yl)pyrazolo1,5-apyrimidin-7-ylmethanamine)

2-(thiophen-2-yl)pyrazolo1,5-apyrimidin-7-ylmethanamine 化学的及び物理的性質
名前と識別子
-
- 2-(thiophen-2-yl)pyrazolo1,5-apyrimidin-7-ylmethanamine
- EN300-1118013
- 1697346-50-1
- [2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]methanamine
-
- インチ: 1S/C11H10N4S/c12-7-8-3-4-13-11-6-9(14-15(8)11)10-2-1-5-16-10/h1-6H,7,12H2
- InChIKey: RLKJLMTWRNFDMN-UHFFFAOYSA-N
- ほほえんだ: S1C=CC=C1C1C=C2N=CC=C(CN)N2N=1
計算された属性
- せいみつぶんしりょう: 230.06261751g/mol
- どういたいしつりょう: 230.06261751g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 250
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
2-(thiophen-2-yl)pyrazolo1,5-apyrimidin-7-ylmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1118013-0.5g |
[2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]methanamine |
1697346-50-1 | 95% | 0.5g |
$1289.0 | 2023-10-27 | |
Enamine | EN300-1118013-1g |
[2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]methanamine |
1697346-50-1 | 95% | 1g |
$1343.0 | 2023-10-27 | |
Enamine | EN300-1118013-0.05g |
[2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]methanamine |
1697346-50-1 | 95% | 0.05g |
$1129.0 | 2023-10-27 | |
Enamine | EN300-1118013-0.25g |
[2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]methanamine |
1697346-50-1 | 95% | 0.25g |
$1235.0 | 2023-10-27 | |
Enamine | EN300-1118013-2.5g |
[2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]methanamine |
1697346-50-1 | 95% | 2.5g |
$2631.0 | 2023-10-27 | |
Enamine | EN300-1118013-5.0g |
[2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]methanamine |
1697346-50-1 | 5g |
$5014.0 | 2023-05-23 | ||
Enamine | EN300-1118013-0.1g |
[2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]methanamine |
1697346-50-1 | 95% | 0.1g |
$1183.0 | 2023-10-27 | |
Enamine | EN300-1118013-1.0g |
[2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]methanamine |
1697346-50-1 | 1g |
$1729.0 | 2023-05-23 | ||
Enamine | EN300-1118013-5g |
[2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]methanamine |
1697346-50-1 | 95% | 5g |
$3894.0 | 2023-10-27 | |
Enamine | EN300-1118013-10.0g |
[2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]methanamine |
1697346-50-1 | 10g |
$7435.0 | 2023-05-23 |
2-(thiophen-2-yl)pyrazolo1,5-apyrimidin-7-ylmethanamine 関連文献
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
-
Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
-
Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
Related Articles
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
2-(thiophen-2-yl)pyrazolo1,5-apyrimidin-7-ylmethanamineに関する追加情報
Introduction to 2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-7-ylmethanamine (CAS No. 1697346-50-1)
2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-7-ylmethanamine, identified by the Chemical Abstracts Service Number (CAS No. 1697346-50-1), is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural framework and potential biological activities. This compound belongs to the class of fused heterocycles, combining a thiophene ring with a pyrazolo[1,5-a]pyrimidine scaffold, which is known for its presence in various bioactive molecules. The methanamine substituent at the 7-position introduces an amine functionality, enhancing its potential for further chemical modifications and biological interactions.
The structural composition of 2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-7-ylmethanamine makes it a promising candidate for drug discovery and development. The thiophene ring is a well-known pharmacophore found in numerous therapeutic agents, contributing to properties such as metabolic stability and bioavailability. The pyrazolo[1,5-a]pyrimidine core is another critical moiety that has been extensively studied for its role in modulating various biological pathways, including enzyme inhibition and receptor binding. The presence of the amine group at the 7-position provides a site for further derivatization, allowing chemists to tailor the compound's properties to specific pharmacological targets.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic applications. Among these, 2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-7-ylmethanamine has emerged as a compound of interest due to its structural complexity and the inherent biological activity associated with its core scaffold. The combination of the thiophene and pyrazolo[1,5-a]pyrimidine rings creates a multifaceted molecular entity that can interact with multiple biological targets. This dual functionality has been exploited in various drug discovery campaigns aimed at identifying molecules with enhanced efficacy and reduced side effects.
One of the most compelling aspects of 2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-7-ylmethanamine is its potential as a scaffold for developing small-molecule inhibitors. The pyrazolo[1,5-a]pyrimidine moiety is particularly relevant in this context, as it has been shown to bind to a variety of enzymes and receptors involved in critical biological processes. For instance, derivatives of this scaffold have demonstrated inhibitory activity against kinases, which are overexpressed in many cancers and inflammatory diseases. The thiophene ring further contributes to the compound's binding affinity by forming hydrogen bonds and hydrophobic interactions with biological targets.
The methanamine substituent at the 7-position adds another layer of complexity to the compound's pharmacological profile. Amines are well-known for their ability to participate in hydrogen bonding and form salt bridges with biological targets, which can enhance binding affinity and selectivity. In addition, the amine group can be further functionalized through various chemical reactions, such as acylation or alkylation, to modify the compound's solubility, metabolic stability, and pharmacokinetic properties. This flexibility makes 2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-7-ylmethanamine a versatile starting point for generating libraries of compounds with tailored biological activities.
Recent studies have highlighted the importance of heterocyclic compounds in drug discovery due to their diverse biological activities and structural diversity. 2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-7-ylmethanamine exemplifies this trend by combining multiple pharmacophoric elements into a single molecular framework. The compound's ability to interact with multiple targets simultaneously suggests that it may have synergistic effects in modulating complex biological pathways. This multitarget engagement is particularly attractive in therapeutic contexts where diseases are driven by dysregulation of multiple pathways.
The synthesis of 2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-7-ylmethanamine involves multi-step organic reactions that showcase the ingenuity of modern synthetic chemistry. The construction of the pyrazolo[1,5-a]pyrimidine core typically requires cyclocondensation reactions between appropriate precursors under controlled conditions. The introduction of the thiophene ring can be achieved through cyclization reactions or metal-catalyzed cross-coupling reactions such as Suzuki or Stille couplings. Finally, the methanamine substituent is incorporated through nucleophilic substitution or reductive amination reactions. These synthetic strategies highlight the compound's accessibility while also demonstrating the synthetic challenges associated with constructing complex heterocyclic molecules.
The pharmacological evaluation of 2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-7-ylmethanamine has revealed several promising properties that warrant further investigation. In vitro studies have shown that derivatives of this scaffold exhibit inhibitory activity against various enzymes and receptors relevant to human health and disease. For example, some derivatives have demonstrated potent inhibitory effects against kinases such as EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), which are implicated in cancer progression and angiogenesis. Additionally, preliminary studies suggest that certain analogs may have anti-inflammatory properties by modulating cytokine production and immune cell function.
The potential therapeutic applications of 2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-7-y l methanamine are broad and encompass several areas of medicine where novel treatments are needed. Given its structural similarity to known bioactive molecules, this compound holds promise for treating conditions such as cancer, inflammation disorders, and neurodegenerative diseases. The ability to modify its chemical structure allows researchers to fine-tune its pharmacological profile for specific therapeutic indications while maintaining its core bioactivity.
In conclusion, 2-(thiophen - 2 - yl ) py raz ol o [ 1 , 5 - a ] py rim id i n - 7 - y lm e than ami ne ( C A S N o . 169 73 46 - 50 - 1 ) is a structurally intriguing heterocyclic compound with significant potential in pharmaceutical research and development . Its unique combination of pharmacophoric elements makes it an attractive scaffold for designing small-molecule inhibitors with broad therapeutic applications . Further exploration into its synthesis , pharmacology , and clinical efficacy will undoubtedly expand our understanding of its role in modern medicine . As research continues , this compound may emerge as a valuable tool in addressing some of today's most pressing health challenges .
1697346-50-1 (2-(thiophen-2-yl)pyrazolo1,5-apyrimidin-7-ylmethanamine) 関連製品
- 2168453-94-7(tert-butyl N-3-(fluorosulfonyl)-2,2-dimethylpropylcarbamate)
- 1261667-44-0(3-Fluoro-2-methoxy-5-(2,4,5-trichlorophenyl)pyridine)
- 97802-97-6(cyclopentyl(4-methylphenyl)methanone)
- 2171893-07-3(5-cyclopropyl-1-(2-methylpyridin-4-yl)-1H-pyrazole-3-carboxylic acid)
- 1396861-74-7(3-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]-1-methyl-1H-pyrazole-5-carboxamide)
- 1029432-35-6((S)-Tert-Butyl 1-(2-aminophenyl)pyrrolidin-3-ylcarbamate)
- 26108-75-8((2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate)
- 355418-51-8(2-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile)
- 2549054-97-7(4-{[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide)
- 947691-59-0(4-Ethyl-3-methoxyaniline)




